3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or keto groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Piperidine Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4/c1-15-24-19-7-5-4-6-17(19)23(30)27(15)13-16-8-10-26(11-9-16)22(29)18-14-25(2)21(28)12-20(18)31-3/h4-7,12,14,16H,8-11,13H2,1-3H3 |
InChI Key |
VQPPFDOAXPFMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C |
Origin of Product |
United States |
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